An In-Depth Technical Guide to Ethylene Glycol Bis(succinimidyl succinate) (EGNHS)
An In-Depth Technical Guide to Ethylene Glycol Bis(succinimidyl succinate) (EGNHS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethylene (B1197577) glycol bis(succinimidyl succinate), commonly known as EGNHS or EGS. EGNHS is a versatile, homobifunctional, and cleavable crosslinking agent with significant applications in proteomics, genomics, and the burgeoning field of targeted protein degradation. This document details the chemical properties of EGNHS, provides structured protocols for its use in key experimental techniques such as intracellular crosslinking and Chromatin Immunoprecipitation (ChIP), and explores its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide presents signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of its application.
Introduction to EGNHS
EGNHS, with the full chemical name Ethylene glycol bis(succinimidyl succinate) , is a chemical crosslinker widely utilized in biological research.[1] It belongs to the family of N-hydroxysuccinimide (NHS) ester-based crosslinkers, which are characterized by their ability to react with primary amines (-NH2) present on proteins and other biomolecules.[2][3][4]
The structure of EGNHS features two NHS esters at either end of a spacer arm that contains an ethylene glycol moiety. This homobifunctional nature allows for the covalent linkage of two molecules that each possess a primary amine. A key feature of EGNHS is the cleavable nature of its spacer arm; the ester linkages can be broken by treatment with hydroxylamine (B1172632) at a pH of 8.5, enabling the reversal of the crosslink.[2][5] This property is particularly advantageous for applications requiring the subsequent analysis of the crosslinked molecules.
EGNHS is membrane-permeable, making it an ideal reagent for intracellular crosslinking studies.[2][5] Its applications are diverse, ranging from stabilizing protein-protein interactions for co-immunoprecipitation to capturing protein-DNA interactions in ChIP assays.[5] More recently, EGNHS has gained prominence as a flexible alkyl/ether-based linker in the synthesis of PROTACs, which are novel therapeutic agents designed to induce the degradation of specific target proteins.[6][7]
Physicochemical Properties and Specifications
A clear understanding of the quantitative characteristics of EGNHS is crucial for its effective application in experimental design. The following table summarizes the key properties of this crosslinker.
| Property | Value | References |
| Full Chemical Name | Ethylene glycol bis(succinimidyl succinate) | [1] |
| Synonyms | EGS, EGS crosslinker, Ethylene glycol disuccinate di(N-succinimidyl) ester | [2] |
| CAS Number | 70539-42-3 | [7] |
| Molecular Formula | C18H20N2O12 | [7] |
| Molecular Weight | 456.36 g/mol | [7] |
| Spacer Arm Length | 16.1 Å | [] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [4][5] |
| Target Moiety | Primary amines (-NH2) | [2][5] |
| Solubility | Soluble in DMSO and DMF | [2][5] |
| Cleavability | Cleavable with hydroxylamine at pH 8.5 | [2][5] |
| Cell Permeability | Membrane-permeable | [2][5] |
Experimental Protocols
This section provides detailed methodologies for the application of EGNHS in common biochemical techniques.
Intracellular Protein Crosslinking
This protocol describes a general procedure for crosslinking proteins within living cells using EGNHS.
Materials:
-
Cells in suspension or adherent cells
-
Phosphate-Buffered Saline (PBS), ice-cold, pH 8.0
-
EGNHS (Ethylene glycol bis(succinimidyl succinate))
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Quenching Solution (e.g., 1M Tris-HCl, pH 7.5)
-
Lysis Buffer appropriate for the downstream application
-
Protease inhibitors
Procedure:
-
Cell Preparation:
-
For cells in suspension, harvest and wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components. Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[2]
-
For adherent cells, wash the culture plates three times with ice-cold PBS (pH 8.0).
-
-
EGNHS Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of EGNHS in anhydrous DMSO.[2]
-
Crosslinking Reaction:
-
Add the EGNHS stock solution to the cell suspension or adherent cells to a final concentration of 1-5 mM.[2]
-
Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[2] The optimal time and temperature may need to be determined empirically for specific cell types and applications.
-
-
Quenching: Terminate the crosslinking reaction by adding the Quenching Solution to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature with gentle mixing.[2]
-
Cell Lysis:
-
For cells in suspension, pellet the cells by centrifugation and wash once with ice-cold PBS.
-
For adherent cells, scrape the cells from the plate.
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
-
Downstream Analysis: The crosslinked lysate is now ready for downstream applications such as immunoprecipitation, SDS-PAGE, and Western blotting.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol outlines the use of EGNHS in conjunction with formaldehyde (B43269) for a dual crosslinking ChIP assay, which can enhance the capture of protein-DNA complexes.
Materials:
-
Cultured cells (approximately 2-5 x 10^7 cells per 150 mm dish)
-
Formaldehyde (37% solution)
-
EGNHS
-
Anhydrous DMSO
-
Glycine (B1666218) solution (1.25 M)
-
PBS, ice-cold
-
Cell lysis and chromatin shearing buffers
-
Antibody specific to the protein of interest
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Procedure:
-
Dual Crosslinking:
-
To the cell culture medium, add EGNHS (dissolved in DMSO) to a final concentration of 1.5 mM.
-
Incubate for 30 minutes at room temperature with gentle agitation.
-
Add formaldehyde directly to the medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature.[9]
-
-
Quenching: Stop the crosslinking by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.[10]
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Scrape the cells and collect them by centrifugation.
-
Proceed with cell lysis according to a standard ChIP protocol to isolate the nuclei.
-
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a suitable buffer and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the target protein.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking:
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by incubating at 65°C for several hours in the presence of high salt.
-
-
DNA Purification: Treat the sample with RNase A and Proteinase K, followed by DNA purification using a commercial kit or phenol-chloroform extraction. The purified DNA is ready for analysis by qPCR or next-generation sequencing (ChIP-seq).[4]
PROTAC Synthesis and Application
EGNHS can serve as a linker to connect a target protein-binding ligand (warhead) and an E3 ligase-binding ligand. The following provides a conceptual workflow for this application.
Conceptual Protocol:
-
Ligand Functionalization: The warhead and the E3 ligase ligand must each possess a reactive handle, typically a primary amine, that can react with the NHS esters of EGNHS.
-
Stepwise Ligation:
-
React one of the functionalized ligands with a molar excess of EGNHS in an anhydrous solvent such as DMSO or DMF. This reaction results in a ligand-linker intermediate with a terminal NHS ester.
-
Purify the ligand-linker intermediate to remove unreacted EGNHS.
-
React the purified intermediate with the second functionalized ligand to form the final PROTAC molecule.
-
-
PROTAC Purification: Purify the synthesized PROTAC using techniques such as HPLC.
-
In Vitro Validation:
-
Confirm the binding of the PROTAC to both the target protein and the E3 ligase using biophysical assays (e.g., SPR, ITC).
-
Perform in vitro degradation assays using cell lysates to demonstrate the PROTAC's ability to induce the ubiquitination and degradation of the target protein.
-
-
Cellular Assays:
-
Treat cultured cells with the PROTAC.
-
Assess the degradation of the target protein by Western blotting or mass spectrometry.
-
Determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key processes involving EGNHS.
References
- 1. basepairtech.com [basepairtech.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. epicypher.com [epicypher.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 9. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Developing a new cleavable crosslinker reagent for in-cell crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
